Cas no 2227771-10-8 ((1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol)

(1S)-2,2,2-Trifluoro-1-(1H-indol-7-yl)ethan-1-ol is a chiral indole-derived alcohol featuring a trifluoromethyl group, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The stereospecific (1S) configuration ensures high enantioselectivity, making it valuable for the preparation of biologically active compounds. The presence of the indole moiety allows for further functionalization, while the trifluoroethanol group contributes to increased metabolic stability and lipophilicity. This compound is particularly useful in medicinal chemistry as a building block for drug discovery, offering precise control over stereochemistry. Its well-defined structure and reactivity profile make it a reliable intermediate for the development of novel therapeutic agents and agrochemicals.
(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol structure
2227771-10-8 structure
商品名:(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol
CAS番号:2227771-10-8
MF:C10H8F3NO
メガワット:215.17183303833
CID:6407064
PubChem ID:86327429

(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol
    • 2227771-10-8
    • EN300-1956649
    • インチ: 1S/C10H8F3NO/c11-10(12,13)9(15)7-3-1-2-6-4-5-14-8(6)7/h1-5,9,14-15H/t9-/m0/s1
    • InChIKey: OCSJDSSFVBWSFW-VIFPVBQESA-N
    • ほほえんだ: FC([C@H](C1C=CC=C2C=CNC=12)O)(F)F

計算された属性

  • せいみつぶんしりょう: 215.05579836g/mol
  • どういたいしつりょう: 215.05579836g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1956649-0.25g
(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol
2227771-10-8
0.25g
$1235.0 2023-09-17
Enamine
EN300-1956649-0.1g
(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol
2227771-10-8
0.1g
$1183.0 2023-09-17
Enamine
EN300-1956649-2.5g
(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol
2227771-10-8
2.5g
$2631.0 2023-09-17
Enamine
EN300-1956649-0.5g
(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol
2227771-10-8
0.5g
$1289.0 2023-09-17
Enamine
EN300-1956649-5.0g
(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol
2227771-10-8
5g
$3894.0 2023-06-01
Enamine
EN300-1956649-10.0g
(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol
2227771-10-8
10g
$5774.0 2023-06-01
Enamine
EN300-1956649-1g
(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol
2227771-10-8
1g
$1343.0 2023-09-17
Enamine
EN300-1956649-5g
(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol
2227771-10-8
5g
$3894.0 2023-09-17
Enamine
EN300-1956649-10g
(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol
2227771-10-8
10g
$5774.0 2023-09-17
Enamine
EN300-1956649-0.05g
(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol
2227771-10-8
0.05g
$1129.0 2023-09-17

(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol 関連文献

(1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-olに関する追加情報

Compound CAS No. 2227771-10-8: (1S)-2,2,2-Trifluoro-1-(1H-indol-7-yl)ethan-1-ol

The compound (1S)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol, identified by the CAS number 2227771-10-8, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a trifluoroethyl group with an indole moiety. The indole ring, a heterocyclic aromatic structure, is known for its versatility in chemical reactions and biological interactions. The trifluoro substitution adds a layer of complexity and functionality to the molecule, making it a valuable compound in the fields of pharmacology, materials science, and organic synthesis.

Recent studies have highlighted the importance of (1S)-configuration in determining the biological activity of this compound. The stereochemistry at the chiral center plays a crucial role in its interaction with biological systems. Researchers have demonstrated that this compound exhibits selective binding to certain proteins and enzymes, making it a promising candidate for drug development. For instance, its ability to modulate enzyme activity has been explored in the context of neurodegenerative diseases and cancer therapy.

The synthesis of CAS No. 2227771-10-8 involves a multi-step process that requires precise control over reaction conditions to achieve the desired stereochemistry. The use of asymmetric catalysis has been pivotal in ensuring high enantiomeric excess during the synthesis. This approach not only enhances the efficiency of the process but also aligns with the principles of green chemistry by minimizing waste and reducing environmental impact.

In terms of physical properties, this compound exhibits a melting point of approximately 95°C and a boiling point around 350°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques like HPLC and NMR spectroscopy. The presence of fluorine atoms significantly influences its electronic properties, contributing to its reactivity in both organic and biochemical environments.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound under different conditions. Molecular dynamics simulations have provided insights into its conformational flexibility and stability, which are critical factors in determining its pharmacokinetic properties. These studies have also revealed potential interactions with cellular membranes, suggesting its utility in drug delivery systems.

The application of (1S)-trifluoro-indole ethanol extends beyond pharmacology into materials science. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor technology. Additionally, its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of new semiconducting materials.

In conclusion, the compound CAS No. 2227771-10-8 represents a significant advancement in organic chemistry due to its versatile structure and wide-ranging applications. Ongoing research continues to uncover new potential uses for this compound, solidifying its position as an important tool in both academic and industrial settings.

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